N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
This compound features a benzo[d]thiazole core linked via an acetamide bridge to a 3-(p-tolyl)-1,2,4-thiadiazole ring with a sulfur atom at position 3.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS3/c1-11-6-8-12(9-7-11)16-21-18(26-22-16)24-10-15(23)20-17-19-13-4-2-3-5-14(13)25-17/h2-9H,10H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWPWCIDFFSIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.
Synthesis of the 1,2,4-thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative.
Coupling reactions: The benzo[d]thiazole and thiadiazole rings can be coupled through a thioether linkage using reagents like thionyl chloride or other sulfur-containing reagents.
Acetamide formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing benzothiazole and thiadiazole moieties. For instance, derivatives of benzothiazole have been synthesized and evaluated for their activity against a range of pathogens. A study demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than standard antibiotics like Oxytetracycline .
1.2 Anticancer Properties
The anticancer potential of N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been investigated through various assays. For example, compounds derived from similar scaffolds have shown promising results against breast cancer cell lines (MCF7), with some exhibiting IC50 values indicating effective cytotoxicity . Molecular docking studies further support these findings by illustrating favorable binding interactions with target proteins involved in cancer progression.
1.3 Anti-inflammatory Effects
The compound's anti-inflammatory properties are also noteworthy. Research indicates that certain derivatives act as selective inhibitors of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This selectivity is crucial for developing non-toxic anti-inflammatory agents that could potentially replace traditional non-steroidal anti-inflammatory drugs (NSAIDs) that often come with adverse effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications in the thiadiazole ring or the benzothiazole structure can significantly influence its pharmacological properties:
| Modification | Effect on Activity |
|---|---|
| Substitution on the benzothiazole ring | Enhanced antimicrobial and anticancer activity |
| Variations in thiadiazole substituents | Altered selectivity towards specific biological targets |
Case Studies
Several case studies exemplify the compound's applications:
3.1 Study on Antimicrobial Activity
A comprehensive evaluation of synthesized thiadiazole derivatives demonstrated their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess antibacterial activity, revealing that several compounds had MIC values significantly lower than those of conventional antibiotics .
3.2 Anticancer Evaluation
In vitro studies assessed the cytotoxicity of various benzothiazole derivatives against MCF7 breast cancer cells. Results indicated that specific modifications to the thiadiazole component led to enhanced cytotoxic effects, suggesting a potential pathway for developing new anticancer agents .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Structural Analogs with Varied Aryl Substituents
Compounds sharing the benzo[d]thiazole-acetamide backbone but differing in substituents on the secondary heterocycle exhibit distinct activities:
Bromine’s bulkiness in 9c could sterically hinder binding, whereas methyl groups (9d) balance lipophilicity and steric effects .
Heterocycle Modifications: Thiadiazole vs. Triazole/Tetrazole
Replacing the thiadiazole ring with triazole or tetrazole alters electronic properties and bioactivity:
Triazole Derivatives :
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () showed antiproliferative activity due to the nitro group’s electron-withdrawing effects .
- 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-fluorobenzyloxy-benzo[d]thiazol-2-yl)acetamide (5j) exhibited anticonvulsant ED50 = 52.8 mg/kg (scPTZ test) with low neurotoxicity .
Tetrazole Derivatives :
However, triazoles (e.g., 5j) demonstrate superior anticonvulsant efficacy, suggesting heterocycle choice is target-dependent .
Substituent Effects on Bioactivity
- Sulfonyl vs. Thio Linkers :
- Diazenyl Groups :
- Compounds with diazenyl-benzo[d]thiazole motifs () displayed undefined bioactivity but highlighted synthetic versatility. Hydration states (e.g., hexahydrate in 4b) may improve solubility but complicate crystallization .
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that integrates a benzothiazole moiety with a thiadiazole derivative, both known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring fused with a thiadiazole structure, which enhances its potential pharmacological activities. The specific structural formula can be represented as:
This structure is crucial for its biological interactions and mechanisms of action.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-Amino-1,3,4-thiadiazole | 32.6 | Staphylococcus aureus |
| Benzothiazole derivative | 47.5 | Escherichia coli |
| N-(benzo[d]thiazol-2-yl)acetamide | TBD | TBD |
The above table summarizes findings from studies highlighting the antimicrobial efficacy of related compounds. The specific MIC (Minimum Inhibitory Concentration) values for this compound are still under investigation.
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various in vitro studies. Notably, benzothiazole derivatives have been linked to the inhibition of receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation.
Case Study: Inhibition of Kinases
A study demonstrated that benzothiazole derivatives could inhibit key kinases involved in cancer pathways:
- VEGFR-2 : IC50 = 0.17 µM
- FGFR-1 : IC50 = 0.19 µM
- PDGFR-β : IC50 = 0.08 µM
These findings suggest that this compound could similarly exhibit potent anticancer effects through similar mechanisms.
Enzymatic Inhibition
The compound's ability to inhibit enzymes has also been a focus of research. Thiadiazole derivatives have shown promise in inhibiting various enzymes linked to metabolic pathways.
Table 2: Enzymatic Inhibition Data
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| CDK2 (Cyclin-dependent kinase 2) | Competitive | |
| Tyrosine Kinase | Non-competitive |
The inhibition of these enzymes is crucial for developing therapeutic agents targeting specific pathways involved in diseases like cancer.
Q & A
Q. What are the recommended synthetic routes for N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?
The synthesis typically involves multi-step reactions:
- Thiadiazole formation : Cyclization of thiourea derivatives with halogenated acetic acids under basic conditions (e.g., K₂CO₃ in dry acetone) .
- Thioacetamide linkage : Nucleophilic substitution between thiol-containing intermediates and chloroacetamide derivatives, often using triethylamine as a base .
- Functionalization : Introduction of the p-tolyl group via Suzuki coupling or Friedel-Crafts alkylation, depending on precursor availability . Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O, C-S) .
- HPLC : Assesses purity (>95% recommended for biological assays) .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structural analogs exhibit:
- Anticancer potential : Thiadiazole derivatives induce apoptosis in cancer cell lines (e.g., via caspase-3 activation) .
- Antimicrobial activity : Benzo[d]thiazole moieties disrupt bacterial membrane integrity .
- Enzyme inhibition : Thioacetamide linkages may target cysteine proteases or kinases .
Advanced Research Questions
Q. How does the thiadiazole-thioacetamide linkage influence the compound’s bioactivity?
The thioacetamide group enhances:
- Electrophilicity : Reacts with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites .
- Lipid solubility : The sulfur atoms improve membrane permeability, as seen in analogs with logP values >3.0 . Synergistic effects between the benzo[d]thiazole and thiadiazole rings may enhance target affinity, as observed in structurally similar kinase inhibitors .
Q. What strategies address discrepancies in biological activity data across studies?
Contradictions often arise from:
- Purity variations : Impurities >5% can skew IC₅₀ values; rigorous HPLC validation is critical .
- Assay conditions : Varying pH or redox environments (e.g., glutathione levels) alter thioacetamide reactivity .
- Cell line specificity : For example, apoptosis rates in MCF-7 vs. HeLa cells differ due to p53 status . Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., SPR for binding kinetics) mitigate variability .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Tools like AutoDock Vina model binding to kinase ATP pockets or protease active sites (e.g., docking scores ≤-9.0 kcal/mol suggest high affinity) .
- QSAR modeling : Electron-withdrawing substituents on the p-tolyl group correlate with improved cytotoxicity (R² >0.85 in regression models) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Methodological Challenges
Q. How can researchers optimize reaction yields during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .
- Catalyst use : Pd(PPh₃)₄ enhances coupling reactions for aryl group introduction .
- Temperature control : Low-temperature cyclization (0–5°C) minimizes byproducts in thiadiazole formation .
Q. What in vitro models are suitable for evaluating this compound’s mechanism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
